molecular formula C18H16FNO3S2 B2878013 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide CAS No. 2319893-84-8

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide

Cat. No. B2878013
CAS RN: 2319893-84-8
M. Wt: 377.45
InChI Key: PVXZMGBOFKFTEJ-UHFFFAOYSA-N
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Description

The compound contains a bithiophene moiety, which is a type of organic compound. Bithiophene is a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with formula (C4H3S)2 . The compound is typically prepared by cross-coupling starting from 2-halothiophenes .

Scientific Research Applications

Organic Electronics

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide: shows potential in the field of organic electronics, particularly in the development of Organic Field-Effect Transistors (OFETs) . The compound’s structure, which includes a bithiophene unit, is conducive to electron mobility, a critical parameter for the efficiency of OFETs. Research indicates that similar structures exhibit high electron mobilities, which is promising for future applications in organic electronics .

Microwave-Assisted Organic Synthesis

The compound’s potential for microwave-assisted organic synthesis is significant. Microwave irradiation can enhance reaction rates, improve yields, and offer a more environmentally friendly synthetic procedure. This compound, with its complex structure, could benefit from microwave-assisted synthesis, leading to more efficient and sustainable production methods .

Advanced Catalysis

In the realm of catalysis, this compound could be utilized as a ligand or a structural component in catalyst design. Its molecular structure may allow for interactions with various metals and reagents, potentially leading to novel catalytic systems that could be used in organic transformations .

Drug Delivery Systems

The hydroxyethyl and methoxy groups present in the compound suggest its potential use in drug delivery systems. These functional groups could be modified to enhance solubility or binding to target molecules, making it a candidate for the development of new drug delivery platforms .

Environmental Remediation

The compound’s structure could be adapted for environmental remediation applications. Its ability to bind to certain pollutants or to be incorporated into sensors for environmental monitoring demonstrates its versatility in addressing ecological challenges .

Nanotechnology

Finally, the compound’s unique structure makes it a candidate for use in nanotechnology, particularly in the creation of functionalized nanoparticles. These nanoparticles could have applications ranging from medical imaging to the development of new materials with specific electronic or optical properties .

Mechanism of Action

Target of Action

The primary targets of the compound “N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide” are currently unknown. The compound contains a bithiophene moiety , which is a common structural element in various organic compounds.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. The compound’s bioavailability, which is influenced by these properties, is also unknown. Generally, factors such as the compound’s lipophilicity, molecular size, and chemical stability can influence its ADME properties .

properties

IUPAC Name

3-fluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S2/c1-23-15-3-2-11(8-13(15)19)18(22)20-9-14(21)17-5-4-16(25-17)12-6-7-24-10-12/h2-8,10,14,21H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXZMGBOFKFTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide

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